molecular formula C9H6F3NS B13151159 7-(Trifluoromethyl)benzo[b]thiophen-3-amine

7-(Trifluoromethyl)benzo[b]thiophen-3-amine

Cat. No.: B13151159
M. Wt: 217.21 g/mol
InChI Key: PQQJTYATNRSILU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[b]thiophen-3-amine is a heterocyclic compound that features a benzothiophene core with a trifluoromethyl group at the 7-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the benzothiophene core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The amine group can be introduced through nucleophilic substitution reactions using amine precursors .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)benzo[b]thiophen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

7-(Trifluoromethyl)benzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

7-(trifluoromethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-4H,13H2

InChI Key

PQQJTYATNRSILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC=C2N

Origin of Product

United States

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